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Compound of Interest

4-(4-Chlorophenyl)-3-
Compound Name:
fluorobenzoic acid

CAS No.: 1261904-48-6

Cat. No.: B1454829

Get Quote

Optimizing Biaryl Scaffolds for Medicinal Chemistry &
Agrochemical Discovery
Executive Summary

4-(4-Chlorophenyl)-3-fluorobenzoic acid (CAS 844878-86-0) is a specialized biaryl building
block characterized by a strategic "ortho-fluorine" substitution pattern. Unlike simple biphenyl
systems, the inclusion of a fluorine atom at the 3-position (ortho to the biaryl axis) introduces
significant steric and electronic constraints that modulate the molecule's torsion angle. This
compound serves as a critical intermediate in the synthesis of enzyme inhibitors (e.g., COX-2,
kinases), receptor modulators, and metabolically stable agrochemicals.

This guide details the physicochemical rationale for using this scaffold, a scalable synthetic
protocol via Suzuki-Miyaura cross-coupling, and rigorous characterization standards required
for pharmaceutical-grade applications.
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Chemical Architecture & Physicochemical Profile[1]

[2][3][4]

The utility of CAS 844878-86-0 lies in its ability to balance lipophilicity with conformational
rigidity.

Key Properties Table

Property Specification Relevance in R&D

CAS Number 844878-86-0 Unique Ildentifier

Formula C13HsCIFO:2 Biaryl Core

Molecular Weight 250.65 g/mol Fragment-based drug design

compliant (<300 Da)

Acidic moiety suitable for salt

Predicted pKa ~3.8-4.0 )

formation

High lipophilicity; requires
Predicted LogP ~3.9 an i .p Y .q

formulation strategies

Canonical carboxylic acid
H-Bond Donors/Acceptors 1/2 ]

profile

_ _ Restricted by 3-Fluoro

Rotatable Bonds 1 (Biaryl axis)

substituent

The "Ortho-Fluorine Effect"

The 3-fluorine atom is not merely a metabolic blocker; it is a conformational control element. In
unsubstituted biphenyls, the torsion angle is flexible. However, the van der Waals radius of
fluorine (1.47 A) creates steric repulsion with the ortho-hydrogens of the adjacent chlorophenyl
ring.

o Consequence: This forces the two phenyl rings to twist out of coplanarity (dihedral angle
typically 35°-60°), preventing "flat" conformations that often lead to poor solubility or non-
specific binding (promiscuity).
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e Metabolic Stability: The 4-chloro and 3-fluoro groups block the primary sites of cytochrome
P450 oxidation (para and meta positions), significantly extending the half-life (

) of the parent molecule.

Synthetic Methodology: Scalable Suzuki-Miyaura
Coupling

The most robust route to CAS 844878-86-0 is the palladium-catalyzed cross-coupling of a 4-
bromo-3-fluorobenzoic acid precursor with 4-chlorophenylboronic acid.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical role of the base in activating
the boronic acid.
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Figure 1: Palladium-catalyzed synthesis pathway emphasizing the convergence of the aryl
halide and boronic acid fragments.

Detailed Protocol (Bench Scale: 10q)

Reagents:
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4-Bromo-3-fluorobenzoic acid (1.0 eq)

4-Chlorophenylboronic acid (1.1 eq)

Pd(dppf)Cl2-DCM (0.03 eq) — Preferred for steric bulk tolerance.

Potassium Carbonate (K2COs) (2.5 eq)

Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

Inertion: Charge a 3-neck round-bottom flask with the aryl halide, boronic acid, and base.
Evacuate and backfill with Nitrogen (

) three times.

Solvation: Add degassed 1,4-dioxane and water. Stir to create a slurry.

Catalysis: Add the Pd catalyst under a positive stream of

. The solution typically turns orange/red.

Reflux: Heat the mixture to 90°C for 4-6 hours. Monitor reaction progress via HPLC or TLC
(Eluent: 50% EtOAc/Hexane).

Workup:
o Cool to room temperature.
o Filter through a Celite pad to remove Palladium black.

o Acidify the filtrate to pH ~2 using 1N HCI. Crucial: The product will precipitate as a white
solid.[1]

Purification: Recrystallize the crude solid from Ethanol/Water to remove de-halogenated
byproducts.

Application in Drug Discovery: SAR Logic
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This compound is rarely the final drug; it is a "scaffold enabler." Researchers utilize the
carboxylic acid handle to generate amides, esters, or heterocycles (e.g., oxadiazoles).

Structure-Activity Relationship (SAR) Map
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Figure 2: Functional decomposition of the molecule illustrating its role in medicinal chemistry
campaigns.

Biological Context[2][3][5]

e COX-2 Inhibition: Biaryl acids mimic the arachidonic acid structure, fitting into the
cyclooxygenase active site. The 3-F group improves selectivity for COX-2 over COX-1 by
exploiting subtle differences in the hydrophobic channel [1].

o TTR Stabilization: Similar fluorinated biaryl acids (e.g., Acoramidis analogs) bind to
Transthyretin (TTR), preventing amyloidogenesis. The carboxylic acid forms salt bridges with
Lysine residues (Lys15) in the thyroxine-binding pocket [2].

Quality Control & Analytical Verification

To ensure data integrity in biological assays, the compound must meet specific purity criteria.

HPLC Method (Reverse Phase)
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Column: C18 (e.qg., Agilent Zorbax, 4.6 x 150mm, 5um).
Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic absorption).

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Interpretation ( H NMR, 400 MHz, DMSO- )

13.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

7.8-8.0 ppm (m, 3H): Protons on the benzoic acid ring. The proton ortho to the fluorine will
show distinct H-F coupling (

Hz).

7.5-7.7 ppm (m, 4H): Protons on the 4-chlorophenyl ring (AA'BB' system).

Safety & Handling (MSDS Highlights)

GHS Classification: Warning.[2]
H315: Causes skin irritation.
H319: Causes serious eye irritation.

Handling: Use standard PPE (gloves, goggles). The compound is a solid organic acid; avoid
inhalation of dust.

Storage: Store at room temperature (15-25°C) in a desiccated environment. Stable for >2
years if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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